molecular formula C7H7ClO B1265942 3-(Chloromethyl)phenol CAS No. 60760-06-7

3-(Chloromethyl)phenol

Cat. No.: B1265942
CAS No.: 60760-06-7
M. Wt: 142.58 g/mol
InChI Key: ZFIKJVXBLFGISQ-UHFFFAOYSA-N
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Description

3-(Chloromethyl)phenol is an organic compound with the molecular formula C7H7ClO. It consists of a phenol ring substituted with a chloromethyl group at the third position. This compound is known for its reactivity and is used as an intermediate in various chemical syntheses .

Scientific Research Applications

3-(Chloromethyl)phenol has several applications in scientific research:

Mechanism of Action

Target of Action

3-(Chloromethyl)phenol is a derivative of phenol, which is a type of phenolic compound . Phenolic compounds are known to be very reactive and are often used in electrophilic aromatic substitution reactions . They are also used in the Suzuki–Miyaura coupling, a widely applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

It is known that phenols are very reactive towards electrophilic aromatic substitution . This suggests that this compound may interact with its targets through a similar mechanism.

Biochemical Pathways

Phenolic compounds, such as this compound, are secondary metabolites of plants and are synthesized by the shikimate pathway . They are also involved in the biosynthesis of flavonoid compounds, which is carried out by the acetic acid pathway and the shikimate pathway .

Pharmacokinetics

It is known that phenolic compounds generally have high gastrointestinal absorption and are permeable to the blood-brain barrier . They are also known to inhibit CYP1A2, an enzyme involved in drug metabolism .

Result of Action

Phenolic compounds are known to have various biological activities, including antioxidant, anti-inflammatory, and anticancer effects .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the chloromethylation of aromatic compounds, a reaction in which this compound could potentially be involved, has been shown to be catalyzed by zinc iodide in dichloromethane under mild conditions .

Biochemical Analysis

Biochemical Properties

3-(Chloromethyl)phenol plays a significant role in biochemical reactions, particularly in nucleophilic substitution reactions. It interacts with enzymes and proteins that facilitate these reactions. For instance, it can undergo nucleophilic substitution with hydroxide ions, leading to the formation of phenol derivatives . The interaction with enzymes such as cytochrome P450 can lead to the hydroxylation of the compound, further modifying its biochemical properties .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, phenolic compounds, including this compound, have been shown to induce hormesis effects on algal growth and cellular metabolites . This compound can also affect the stability and function of cellular membranes due to its phenolic nature .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can participate in nucleophilic substitution reactions, where it interacts with nucleophiles such as hydroxide ions . This interaction can lead to the formation of phenol derivatives and other products. Additionally, the compound can undergo free radical reactions, leading to the formation of reactive intermediates that can further interact with biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. For instance, phenolic compounds are known to undergo oxidation reactions, leading to the formation of quinones and other products . These reactions can affect the compound’s stability and its interactions with cellular components over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as promoting cellular growth and metabolism. At higher doses, it can cause toxic or adverse effects. For example, phenolic compounds, including this compound, can induce blood dyscrasias and other toxic effects in animals at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of hydroxylated derivatives . These metabolic transformations can affect the compound’s bioavailability and its interactions with other biomolecules. Additionally, the compound can influence metabolic flux and metabolite levels in cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be transported across cellular membranes through passive diffusion or active transport mechanisms . Once inside the cell, it can interact with binding proteins that influence its localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the endoplasmic reticulum, mitochondria, or other organelles where it can exert its biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)phenol typically involves the chloromethylation of phenol derivatives. One efficient method involves treating phenol with a mixture of chlorosulfonic acid and dimethoxymethane in the presence of zinc iodide as a catalyst. This reaction is carried out in dichloromethane at temperatures ranging from 5 to 10°C .

Industrial Production Methods

Industrial production of this compound often employs similar chloromethylation techniques but on a larger scale. The use of zinc chloride or other Lewis acids as catalysts is common, and the reaction conditions are optimized for higher yields and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)phenol undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The phenol ring can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The chloromethyl group can be reduced to a methyl group under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide, potassium carbonate, or other bases are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Major Products

    Substitution: Products include various substituted phenols depending on the nucleophile used.

    Oxidation: Products include quinones and other oxidized phenolic compounds.

    Reduction: The major product is methylphenol (cresol).

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxybenzyl chloride
  • 3-Trichloromethyl Phenol
  • m-(Trichloromethyl)phenol

Comparison

3-(Chloromethyl)phenol is unique due to its specific substitution pattern, which imparts distinct reactivity compared to other chloromethylated phenols. For instance, 3-Hydroxybenzyl chloride has a hydroxyl group instead of a phenol, affecting its reactivity and applications .

Properties

IUPAC Name

3-(chloromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO/c8-5-6-2-1-3-7(9)4-6/h1-4,9H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFIKJVXBLFGISQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80275370
Record name 3-(chloromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80275370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60760-06-7
Record name 3-(chloromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80275370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(chloromethyl)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

3-Hydroxybenzylalcohol (5 g, 40 mmol) and triethylamine (5.2 ml, 60 mmol) were dissolved in benzene (250 ml), and thionylchloride (5.2 ml) dissolved in benzene (50 ml) was added thereto at 0° C. The brownish reacting solution was stirred at room temperature for 6 hours. When the reaction was completed, the solution was washed with brine, and the water layer was extracted with methylene chloride. The organic extract was dried over anhydrous magnesium sulfate and concentrated under a reduced pressure to obtain the title compound (5.7 g, 99%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.2 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
5.2 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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